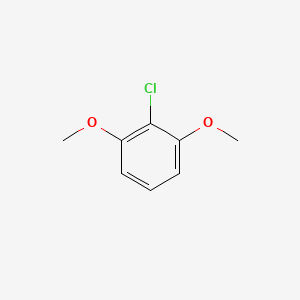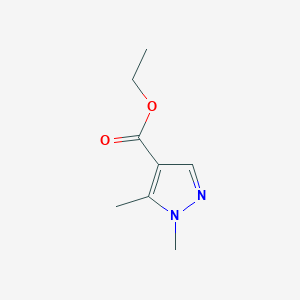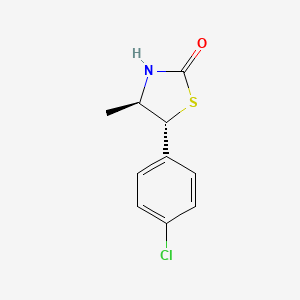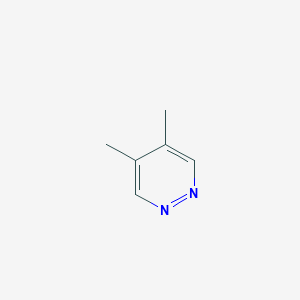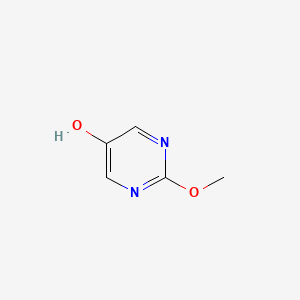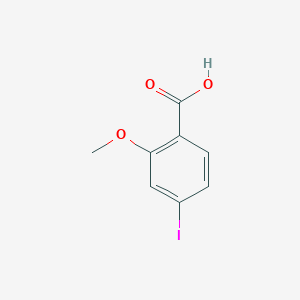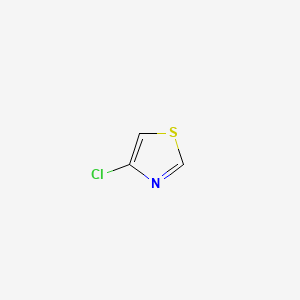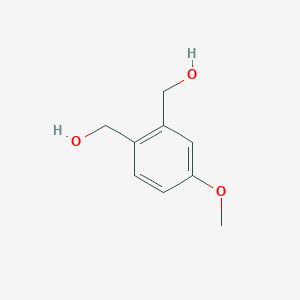
4-Methoxy-1,2-benzenedimethanol
Overview
Description
4-Methoxy-1,2-benzenedimethanol, also known as 4-methoxybenzyl alcohol, is an organic compound with the molecular formula C9H12O3. It is a derivative of benzene, featuring a methoxy group (-OCH3) and two hydroxymethyl groups (-CH2OH) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-1,2-benzenedimethanol are currently unknown. This compound is a derivative of benzenemethanol , which suggests that it may interact with similar biological targets.
Mode of Action
The exact mode of action of This compound Given its structural similarity to benzenemethanol, it may interact with its targets through similar mechanisms, such as nucleophilic substitution or oxidation . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . For instance, the compound is water-soluble , which may affect its distribution in the body and its interaction with targets. Other factors, such as pH, temperature, and the presence of other molecules, could also influence its action.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific molecular structure of 4-Methoxy-1,2-benzenedimethanol, which includes a methoxy group and two hydroxyl groups .
Metabolic Pathways
Given its molecular structure, it is possible that the compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-1,2-benzenedimethanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 4-methoxybenzaldehyde. This process involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,2-benzenedimethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 4-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound.
Scientific Research Applications
4-Methoxy-1,2-benzenedimethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects and as a building block in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Similar in structure but lacks the additional hydroxymethyl group.
4-Methoxybenzoic acid: An oxidized form of 4-methoxy-1,2-benzenedimethanol.
4-Methoxybenzaldehyde: A precursor in the synthesis of this compound
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality makes it a versatile compound in organic synthesis and various applications .
Properties
IUPAC Name |
[2-(hydroxymethyl)-4-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCMGVSCUAVGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503171 | |
| Record name | (4-Methoxy-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36132-95-3 | |
| Record name | (4-Methoxy-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
